N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Description
The compound N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide features a unique scaffold combining a tetrahydro-2H-thiopyran ring (a sulfur-containing six-membered heterocycle) with a 1H-pyrrole substituent and a 4-methoxyphenyl group linked via an acetamide bridge. The thiopyran ring may enhance metabolic stability compared to oxygenated analogs, while the pyrrole group contributes to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-25-17-6-4-16(5-7-17)18(23)15-21-19(24)14-20(8-12-26-13-9-20)22-10-2-3-11-22/h2-7,10-11H,8-9,12-15H2,1H3,(H,21,24) |
InChI Key |
OXLCUWDEPHFRMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CC2(CCSCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-methoxyphenyl-2-oxoethyl intermediate: This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions.
Synthesis of the tetrahydro-2H-thiopyran-4-yl intermediate: This involves the cyclization of a suitable precursor, such as 4-(1H-pyrrol-1-yl)butan-1-ol, using a sulfur source and a cyclization agent.
Coupling of the intermediates: The final step involves coupling the two intermediates under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Potential pathways include:
Enzyme inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(4-Ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-{2-[(2-methyl-2-propanyl)amino]-2-oxo-1-(4-pyridinyl)ethyl}acetamide (): Replaces the 4-methoxyphenyl group with a 4-ethoxyphenyl moiety. Incorporates a tetrazole ring instead of pyrrole, which may improve bioavailability due to tetrazole’s ionizable nature at physiological pH.
Heterocyclic Core Modifications
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide ():
- Replaces the thiopyran ring with a tetrahydro-2H-pyran (oxygen analog), reducing sulfur-mediated lipophilicity and possibly altering ring conformation.
- Substitutes pyrrole with a thiazole ring, which may enhance hydrogen-bonding capacity due to the nitrogen and sulfur atoms.
S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives ():
- Features a triazole-thiol core instead of thiopyran, introducing a five-membered ring with multiple nitrogen atoms.
- Retains the pyrrole substituent, suggesting shared electronic properties but differing steric demands compared to the target compound.
Acetamide Bridge and Side Chain Modifications
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ():
- Utilizes a methylsulfinyl group on an imidazole ring, introducing chirality and polar sulfoxide functionality absent in the target compound.
- The dihydrate form may influence crystallinity and solubility compared to the anhydrous thiopyran derivative.
- S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (): Replaces the thiopyran with a tetrahydropyrimidinone ring, introducing additional hydrogen-bonding sites via carbonyl groups. The sulfamoylphenyl group enhances hydrophilicity, contrasting with the lipophilic 4-methoxyphenyl in the target compound.
Comparative Data Table
Research Findings and Implications
- Synthesis Routes : The target compound’s thiopyran core may be synthesized via alkylation of thiopyrimidines, as seen in , using chloroacetamides as alkylating agents.
- Biological Activity : Pyrrole-containing analogs (e.g., ) often exhibit enhanced binding to aromatic receptors, while tetrazole derivatives () may improve pharmacokinetics.
- Solubility vs.
- Stability: Sulfur-containing heterocycles like thiopyran are less prone to oxidative metabolism than furan or pyran analogs, as noted in .
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological interactions, supported by relevant research findings and data tables.
Structural Characteristics
The compound's structure includes several functional groups that are significant for its biological activity:
- Molecular Formula : C25H25N5O3S
- Molecular Weight : 475.6 g/mol
- Key Functional Groups :
- Methoxyphenyl group
- Pyrrole moiety
- Tetrahydrothiopyran ring
These components contribute to the compound's ability to interact with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These steps require careful optimization to achieve high yields and purity. The general synthetic route includes:
- Formation of the tetrahydrothiopyran ring.
- Introduction of the pyrrole and methoxyphenyl groups.
- Final acetamide formation.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways. Notably:
- Myeloperoxidase (MPO) : The compound has been shown to inhibit MPO, which plays a role in inflammatory diseases. MPO inhibitors are being researched for their therapeutic potential in conditions such as cardiovascular diseases and autoimmune disorders .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with various proteins and enzymes. Understanding these interactions is crucial for elucidating its mechanism of action at the molecular level.
Case Studies and Research Findings
Several studies have explored compounds with similar structures or biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
